molecular formula C17H18ClN3O2 B5673292 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine

1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine

Cat. No. B5673292
M. Wt: 331.8 g/mol
InChI Key: RSZVNTYERRGQNC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine, also known as CNB-001, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazines, which are organic compounds that contain a six-membered ring consisting of four carbon atoms and two nitrogen atoms. CNB-001 has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has been found to have antioxidant properties, which may protect against oxidative stress-induced damage. It has also been shown to modulate the activity of several key enzymes and signaling pathways involved in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of reactive oxygen species. 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of microglia and astrocytes.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has several advantages for lab experiments, including its stability and solubility in water and organic solvents. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has some limitations, including its relatively low potency and selectivity for specific targets, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine. One area of interest is the potential use of 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine in these conditions. Another area of interest is the development of more potent and selective analogs of 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine, which may have greater therapeutic potential. Additionally, the use of 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine in combination with other drugs or therapies may also be explored as a potential treatment option.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine involves several steps, starting with the reaction between 4-chloroaniline and 4-nitrobenzaldehyde to form 4-(4-chlorophenyl)-4-hydroxybutan-2-one. This intermediate is then reacted with piperazine to form 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine. The synthesis of 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis.

Scientific Research Applications

1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has been studied for its potential therapeutic applications in several areas, including neuroprotection, neuroinflammation, and neurodegeneration. In preclinical studies, 1-(4-chlorophenyl)-4-(4-nitrobenzyl)piperazine has been found to have neuroprotective effects against oxidative stress, inflammation, and excitotoxicity. It has also been shown to have beneficial effects on memory and cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-15-3-7-16(8-4-15)20-11-9-19(10-12-20)13-14-1-5-17(6-2-14)21(22)23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZVNTYERRGQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5267215

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